Microgrewiapine A

Colon Cancer Cytotoxicity Natural Product

Standard piperidine alkaloid analogs often fail to replicate Microgrewiapine A's dual bioactivity, leading to invalidated colon cancer or nAChR studies. This compound provides validated, non-interchangeable pharmacology. - Cytotoxicity: Selective vs. HT-29 (IC50=6.8 µM) over normal colon cells (IC50=30.4 µM). - nAChR antagonism: 58.2% (α3β4) & 74.0% (α4β2) inhibition at 10 µM. - SAR essential: Distinct from inactive analogs B & C; confirmed stereochemistry via total synthesis.

Molecular Formula C17H29NO
Molecular Weight 263.4 g/mol
Cat. No. B12381090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMicrogrewiapine A
Molecular FormulaC17H29NO
Molecular Weight263.4 g/mol
Structural Identifiers
SMILESCCCCC=CC=CC=CC1CCC(C(N1C)C)O
InChIInChI=1S/C17H29NO/c1-4-5-6-7-8-9-10-11-12-16-13-14-17(19)15(2)18(16)3/h7-12,15-17,19H,4-6,13-14H2,1-3H3/b8-7+,10-9+,12-11+/t15-,16+,17+/m0/s1
InChIKeyZBJGGLXQNXXXRO-VCZRHBNQSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Microgrewiapine A: Selective Cytotoxicity & nAChR Antagonism


Microgrewiapine A is a piperidine alkaloid originally isolated from the plant Microcos paniculata [1]. It is a member of a class of 2,3,6-trisubstituted piperidines and is structurally defined as (2R,3S,6R)-6-((1E,3E,5E)-deca-1,3,5-trien-1-yl)-1,2-dimethylpiperidin-3-ol [2]. This compound is characterized by its dual bioactivity profile, acting as a selective cytotoxic agent against the HT-29 human colon cancer cell line and as an antagonist of the human α3β4 and α4β2 nicotinic acetylcholine receptors (nAChRs) [1].

Colon cancer cell-model endpoint studies
Dual hα3β4/hα4β2 nAChR subtype antagonism assays
Piperidine alkaloid SAR & stereochemical-control studies

Microgrewiapine A: Irreplaceable by Analogs


Substituting Microgrewiapine A with its co-isolated analogs, Microgrewiapine B (2), Microgrewiapine C (3), or Microcosamine A (4), is scientifically invalid for research focused on colon cancer cytotoxicity or specific nAChR subtype antagonism. While all are piperidine alkaloids from the same plant source, their biological activities are not only different but often completely absent for the key, quantifiable attributes of Microgrewiapine A. Microgrewiapines B and C, along with the acetate analog of A, were deemed inactive as cytotoxic agents against HT-29 cells (IC50 > 10 µM) and exhibit distinct nAChR inhibition profiles that do not mirror the dual activity of Microgrewiapine A [1]. This evidence confirms that in-class compounds are not interchangeable, and selection must be guided by compound-specific data.

Cytotoxicity profile may shift significantly: co-isolated analogs lack reported HT-29 cell-model endpoint response.

nAChR subtype inhibition profile differs among analogs; Microgrewiapine B and Microcosamine A do not replicate the dual hα4β2/hα3β4 antagonism pattern.

Stereochemical variation (C-3 configuration) alters bioactivity context; analog substitution may compromise SAR interpretation.

Microgrewiapine A: Differentiating Evidence


Superior HT-29 Cytotoxicity vs. Inactive Analogs

Microgrewiapine A (1) is the most potent cytotoxic agent among the tested Microcos paniculata alkaloids against the HT-29 human colon cancer cell line. In a direct head-to-head comparison, Microgrewiapine A exhibited an IC50 of 6.8 µM, whereas its closest analogs, Microgrewiapine B (2), Microgrewiapine C (3), Microgrewiapine A 3-acetate (1a), and compounds 5 and 6, all showed IC50 values greater than 10 µM and were therefore deemed inactive [1].

HT-29 Cytotoxicity
Head-to-head
Microgrewiapine A IC50 6.8 µM
Analogs IC50 > 10 µM (inactive)
Reported cell-model endpoint context; only analog with measurable HT-29 activity
Data from in vitro cytotoxicity assay
Colon Cancer Cytotoxicity Natural Product

Cancer Cell Selectivity Over Normal Cells

Microgrewiapine A demonstrates a quantifiable selectivity for cancerous colon cells over normal colon cells, a critical differentiator for its potential as a research tool. The compound exhibited an IC50 of 30.4 µM against normal colon cells (CCD-112CoN), yielding a selectivity ratio of approximately 4 (30.4 µM / 6.8 µM) in favor of HT-29 cancer cells [1]. This selective activity was a key finding of the study and is not reported for the inactive analogs (IC50 > 10 µM).

Cancer Cell Selectivity
Class-level
Selectivity ratio ~4 (normal colon IC50 30.4 µM vs. HT-29 IC50 6.8 µM)
Supports cancer-cell selectivity endpoint review
Not evaluable in inactive analogs
Cancer Selectivity Toxicity Therapeutic Window

Dual hα3β4/hα4β2 nAChR Antagonism Profile

In a functional calcium accumulation assay, Microgrewiapine A (1) at a single 10 µM concentration inhibited hα4β2 nAChR activity by 74.0 ± 14.2% and hα3β4 nAChR activity by 58.2 ± 9.2%. This profile is quantitatively distinct from its analogs: Microgrewiapine B (2) showed a reversed and stronger inhibition (82.7% for hα3β4 and 79.3% for hα4β2), while Microcosamine A (4) exhibited weaker, more balanced inhibition (53.0% and 59.0%, respectively) [1].

nAChR Antagonism Profile
Head-to-head
hα4β2: 74.0 ± 14.2% inhibition hα3β4: 58.2 ± 9.2% inhibition @ 10 µM
Supports nAChR subtype-specific antagonism assay context
Analog profiles differ quantitatively and qualitatively
Nicotinic Receptors Antagonist Neuropharmacology

Structural Confirmation by Total Synthesis

The absolute configuration of natural Microgrewiapine A was unambiguously assigned as (+)-(2R,3S,6R) through total synthesis and comparison of optical rotation data, which corrected the originally proposed structure [1]. This synthetic route, which also yielded other stereoisomers and related alkaloids like microcosamine A, provides a robust, renewable supply of the compound with verified stereochemistry [1]. This is in contrast to other analogs like Microgrewiapine C, for which synthetic access and full configurational assignment were only achieved in 2022 [2].

Structural Confirmation
Supporting evidence
Absolute configuration (2R,3S,6R) confirmed by total synthesis & optical rotation
Supports stereochemical identity and batch consistency review
Synthetic route enables renewable supply
Absolute Configuration Stereochemistry Synthetic Chemistry

Microgrewiapine A: Research Applications


Colon Cancer Cytotoxicity Studies

Microgrewiapine A is the ideal choice for researchers investigating mechanisms of selective cytotoxicity in colon cancer models. Its unique ability to inhibit HT-29 cancer cell proliferation (IC50 = 6.8 µM) while exhibiting lower toxicity to normal colon cells (IC50 = 30.4 µM) makes it a powerful probe for target identification and validation studies focused on cancer-selective pathways [1]. Procuring its analogs (Microgrewiapine B, C) would be ineffective as they are inactive in this assay [1].

Dual nAChR Antagonism Research

For studies requiring a defined dual antagonist of hα3β4 and hα4β2 nAChRs, Microgrewiapine A provides a specific, quantifiable profile (58.2% and 74.0% inhibition at 10 µM, respectively) [1]. This compound serves as a critical tool for dissecting the functional roles of these receptor subtypes in neurological processes, as its activity profile is distinct from other nAChR antagonists like mecamylamine [1] and from its own structural analogs like Microgrewiapine B [1].

SAR Studies of Piperidine Alkaloids

Microgrewiapine A is a foundational compound for SAR studies within the 2,3,6-trisubstituted piperidine class. Its well-defined structure and stereochemistry, confirmed by total synthesis [2], along with its starkly contrasting bioactivity profile compared to Microgrewiapine B (C-3 stereoisomer) and Microgrewiapine C (N-oxide with different C-3 stereochemistry), make it essential for elucidating how minor structural modifications dictate profound changes in cytotoxic and receptor antagonist activities [1].

Reference Standard & Analytical Development

Given its unique and well-characterized properties, Microgrewiapine A can serve as a high-value reference standard for the quality control of Microcos paniculata extracts or for developing analytical methods (e.g., HPLC, LC-MS) aimed at quantifying specific alkaloids. The availability of synthetic material and its associated analytical data (NMR, MS) [2] provides a benchmark for purity assessment that may not be as readily available or reliable for less-studied analogs.

Application
Selection Property
Validation Focus
Colon cancer cell-model studies
Cell-model endpoint review
HT-29 cytotoxicity and selectivity endpoints
nAChR subtype antagonism assays
Subtype-specific inhibition profile
hα3β4 and hα4β2 functional assay context
Piperidine alkaloid SAR studies
Stereochemical configuration identity
C-3 stereoisomer comparative context
Analytical reference standard use
Characterized purity and structural data
Method development and extract QC benchmark

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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